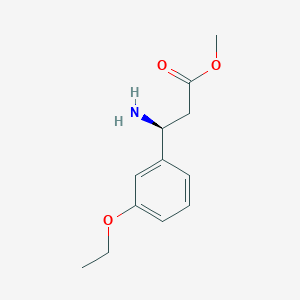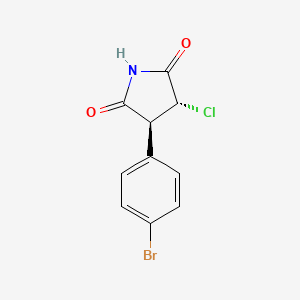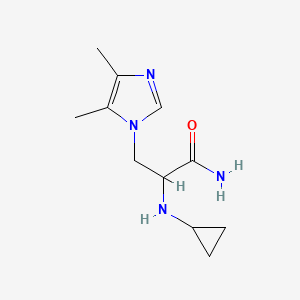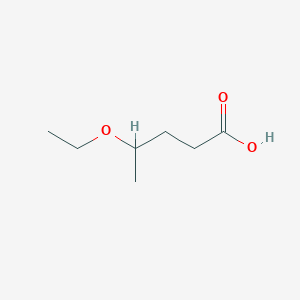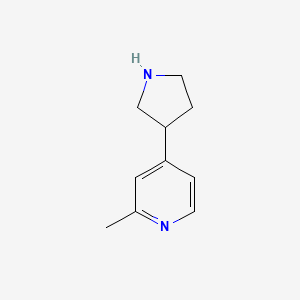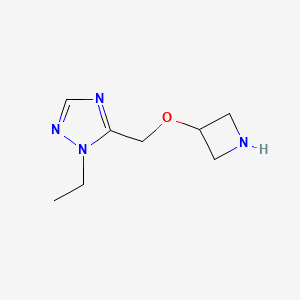
5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole is a heterocyclic compound that contains both azetidine and triazole rings
Méthodes De Préparation
The synthesis of 5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with azetidine and 1-ethyl-1h-1,2,4-triazole.
Reaction Conditions: The azetidine is functionalized with a methoxy group to form azetidin-3-yloxy. This intermediate is then reacted with 1-ethyl-1h-1,2,4-triazole under specific conditions to form the final compound.
Industrial Production: Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidin-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like acetonitrile. Reaction conditions vary depending on the desired product.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield a hydroxylated product, while substitution may result in a different functional group attached to the triazole ring.
Applications De Recherche Scientifique
5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparaison Avec Des Composés Similaires
5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole can be compared with other similar compounds:
Similar Compounds: Examples include 5-((Azetidin-3-yloxy)methyl)-3-cyclopropyl-1,2,4-oxadiazole and 5-((Azetidin-3-yloxy)methyl)-3-methyl-1,2,4-oxadiazole
Uniqueness: The presence of both azetidine and triazole rings in the same molecule makes it unique, offering distinct chemical and biological properties compared to other compounds with only one of these rings.
Propriétés
Formule moléculaire |
C8H14N4O |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
5-(azetidin-3-yloxymethyl)-1-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C8H14N4O/c1-2-12-8(10-6-11-12)5-13-7-3-9-4-7/h6-7,9H,2-5H2,1H3 |
Clé InChI |
MIEQTHSPVMCJDC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC=N1)COC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


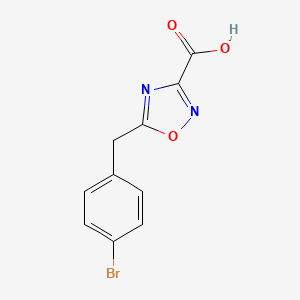
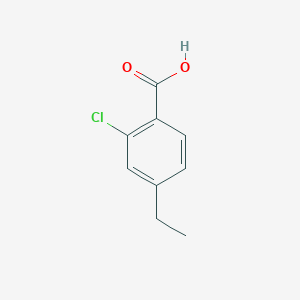
![Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate](/img/structure/B13619706.png)
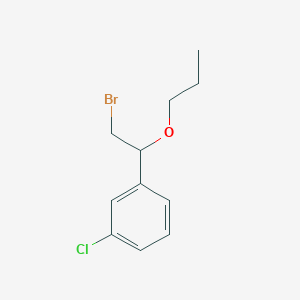
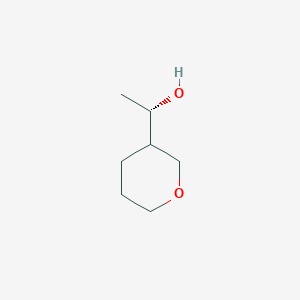
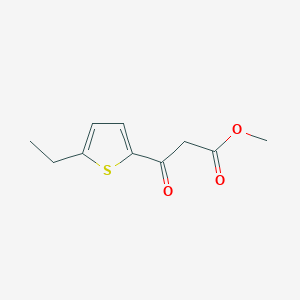
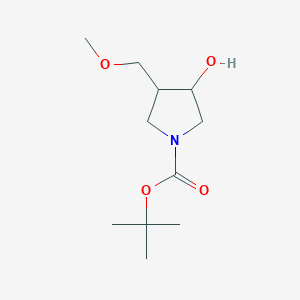
![1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13619741.png)

